![molecular formula C20H24N2O3 B3867469 4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzohydrazide](/img/structure/B3867469.png)
4-tert-butyl-N'-(2,4-dimethoxybenzylidene)benzohydrazide
Overview
Description
“4-tert-butyl-N’-(2,4-dimethoxybenzylidene)benzohydrazide” is a complex organic compound. It likely contains a benzohydrazide group, which is common in many organic compounds and can participate in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate benzohydrazide with a compound containing the 4-tert-butyl and 2,4-dimethoxybenzylidene groups .Chemical Reactions Analysis
Benzohydrazides can participate in a variety of chemical reactions, often serving as precursors to other compounds. The specific reactions that “4-tert-butyl-N’-(2,4-dimethoxybenzylidene)benzohydrazide” might undergo would depend on the exact nature of its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. Without specific information on “4-tert-butyl-N’-(2,4-dimethoxybenzylidene)benzohydrazide”, it’s difficult to provide an accurate analysis of its properties .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-tert-butyl-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-9-6-14(7-10-16)19(23)22-21-13-15-8-11-17(24-4)12-18(15)25-5/h6-13H,1-5H3,(H,22,23)/b21-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJQCXFMGRNSIY-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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